molecular formula C9H7ClFNO B15069553 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

Cat. No.: B15069553
M. Wt: 199.61 g/mol
InChI Key: XZJPLAIPNRQMCH-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

3-chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

InChI

InChI=1S/C9H7ClFNO/c10-9-8(11)7-5(4-12-9)2-1-3-6(7)13/h1,3-4,6,13H,2H2

InChI Key

XZJPLAIPNRQMCH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2=C(C(=NC=C21)Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium hydroxide (KOH).

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroisoquinoline: Lacks the hydroxyl group at the 5-position.

    4-Fluoro-5,8-dihydroisoquinolin-5-ol: Lacks the chlorine atom at the 3-position.

    3-Chloro-5,8-dihydroisoquinolin-5-ol: Lacks the fluorine atom at the 4-position.

Uniqueness

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol is unique due to the presence of both chlorine and fluorine atoms, as well as the hydroxyl group on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClFNO, with a molecular weight of approximately 201.61 g/mol. Its structure includes a hydroxyl group (-OH), a chlorine atom (Cl), and a fluorine atom (F) which contribute to its reactivity and biological activity. The presence of these functional groups allows for various interactions within biological systems, influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Studies have shown that derivatives of dihydroisoquinoline compounds can have neuroprotective effects. For instance, related compounds demonstrated protective effects on PC12 cells against corticosterone-induced lesions, suggesting potential antidepressant properties through mechanisms involving neuroprotection and modulation of neurotrophic factors such as BDNF (brain-derived neurotrophic factor) .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, showing efficacy against various bacterial strains. Its halogenated structure is believed to enhance its interaction with microbial targets, leading to growth inhibition .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in inflammation and other biological processes. This activity is particularly relevant in the development of anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are thought to involve:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
  • Nucleophilic Substitution : The presence of chlorine and fluorine allows for nucleophilic substitution reactions that can modify target proteins or enzymes.

These interactions potentially lead to downstream effects that influence cellular signaling pathways and gene expression.

Comparative Analysis with Related Compounds

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparative table highlighting some structural analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-fluoroisoquinolineIsoquinoline structure with Cl and FLacks hydroxyl group; primarily studied for neuroactivity
6-Bromo-3-chloro-4-fluoroisoquinolinSimilar halogenated isoquinolineDifferent halogen (Br) may affect biological activity
3-FluoroisoquinolineContains only fluorine substituentSimplified structure; less complex reactivity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Studies : In vitro assessments using PC12 cells have shown that related compounds exhibit low cytotoxicity while promoting neuronal survival under stress conditions induced by glucocorticoids . This suggests potential applications in treating mood disorders.
  • Antimicrobial Testing : Various derivatives have been screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, supporting further investigation into their therapeutic potential .
  • Inflammation Models : In vivo studies on animal models have demonstrated that compounds similar to this compound can reduce inflammatory markers, indicating their potential use in managing inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol, and how can reaction conditions be optimized?

Answer:
A plausible synthetic approach involves cyclocondensation of halogenated precursors. For example, halogenated dihydroisoquinoline scaffolds can be synthesized via:

  • Step 1 : Cyclization of substituted phenylacetamide derivatives using POCl₃ or PCl₅ as chlorinating agents, analogous to methods for chloro-fluoro isoquinoline derivatives .
  • Step 2 : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF at 120°C) .
    Optimization : Use a factorial design to test variables: temperature (80–150°C), solvent polarity (DMF vs. THF), and stoichiometry of halogenating agents. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can researchers ensure high purity of this compound for pharmacological assays?

Answer:

  • Purification : Employ gradient elution reverse-phase HPLC (e.g., 0.1% TFA in water/acetonitrile) with inline mass spectrometry to detect halogenated impurities .
  • Crystallization : Use mixed solvents (ethanol/water) to exploit differential solubility of halogenated byproducts. Confirm purity via ¹H/¹³C NMR and elemental analysis .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

  • Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation, as recommended for halogenated phenols and dihydroisoquinolines .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition kinetics.

Advanced: How can researchers resolve contradictions in reported halogenation regioselectivity for dihydroisoquinoline derivatives?

Answer:

  • Mechanistic analysis : Use DFT calculations to map electronic effects of chloro/fluoro substituents on aromatic rings. For example, fluorine’s strong electron-withdrawing nature may direct electrophilic substitution to specific positions .
  • Experimental validation : Compare reaction outcomes using isotopically labeled precursors (e.g., deuterated analogs) to track regiochemical pathways .

Advanced: What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Molecular modeling : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic/nucleophilic sites .
  • MD simulations : Assess solvent effects (e.g., DMSO vs. water) on transition-state stabilization. Validate with kinetic isotope effect (KIE) studies .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure, as halogenated aromatics often exhibit toxicity (e.g., skin irritation, respiratory hazards) .
  • Emergency measures : For spills, neutralize with activated carbon and dispose via hazardous waste facilities. Documented LD₅₀ data should guide risk assessments .

Advanced: Which spectroscopic techniques are most reliable for structural elucidation of chloro-fluoro dihydroisoquinolines?

Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm dihedral angles (e.g., C8–C7–C15–O1 = 159.8°) to distinguish regioisomers .
  • 2D NMR : Utilize HSQC and HMBC to correlate ¹H/¹³C signals, especially for overlapping halogenated aromatic protons .

Advanced: How can regioselectivity challenges in dihydroisoquinoline functionalization be addressed?

Answer:

  • Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by halogenation. Monitor regioselectivity via in-situ IR spectroscopy .
  • Protecting groups : Introduce temporary groups (e.g., Boc) to block reactive sites during fluorination/chlorination .

Advanced: What strategies optimize yield in multi-step syntheses involving halogenated intermediates?

Answer:

  • Flow chemistry : Improve reproducibility by controlling residence time and temperature for exothermic halogenation steps .
  • Catalytic systems : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to minimize byproducts .

Basic: Which analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization to detect halogenated degradation products (e.g., chlorophenols) .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) at ppb levels to meet ICH Q3D guidelines .

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